4-Bromo-N-(pyridin-2-YL)pyridin-2-amine
Overview
Description
4-Bromo-N-(pyridin-2-YL)pyridin-2-amine is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their significant biological and therapeutic value
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been noted for their significant biological and therapeutic value . These compounds serve as pharmacophores for many molecules, indicating that 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine may interact with similar targets .
Mode of Action
It’s known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes at the molecular level .
Biochemical Pathways
Compounds with similar structures have been associated with a wide range of pharmacological activities, suggesting that multiple pathways could be affected .
Result of Action
Compounds with similar structures have been associated with a wide range of biological activities, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
4-Bromo-N-(pyridin-2-YL)pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the binding of this compound to specific enzymes that are involved in oxidative reactions. The compound can act as an inhibitor or activator of these enzymes, depending on the context of the reaction. Additionally, this compound has been shown to interact with certain proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. By altering the activity of this pathway, the compound can impact cell growth and survival. Furthermore, this compound can influence the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These binding interactions and enzyme modulations lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, this compound can become toxic and cause adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For instance, this compound has been shown to interact with enzymes in the glycolytic pathway, affecting the levels of metabolites and the overall metabolic rate. These interactions can lead to changes in energy production and utilization within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues or organelles can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
The synthesis of 4-Bromo-N-(pyridin-2-YL)pyridin-2-amine can be achieved through several methods. One common synthetic route involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives .
Chemical Reactions Analysis
4-Bromo-N-(pyridin-2-YL)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in Suzuki cross-coupling reactions with arylboronic acids to form novel pyridine derivatives.
Oxidation Reactions: The compound can undergo oxidative amidation reactions using TBHP in decane.
Cyclization Reactions: The compound can form imidazopyridines via one-pot tandem cyclization/bromination when only TBHP is added.
Scientific Research Applications
4-Bromo-N-(pyridin-2-YL)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound serves as a pharmacophore for molecules with significant biological and therapeutic value.
Organic Synthesis: It is used as a precursor in the synthesis of various pyridine derivatives, which have applications in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s derivatives are studied for their potential use as chiral dopants for liquid crystals.
Comparison with Similar Compounds
4-Bromo-N-(pyridin-2-YL)pyridin-2-amine can be compared with other pyridine derivatives such as:
N-(pyridin-2-yl)amides: These compounds are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions.
3-bromoimidazo[1,2-a]pyridines: These compounds are formed via one-pot tandem cyclization/bromination reactions and have varied medicinal applications.
Properties
IUPAC Name |
4-bromo-N-pyridin-2-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-4-6-13-10(7-8)14-9-3-1-2-5-12-9/h1-7H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQAMGHRSBIMGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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